5-(5-Bromo-2-thienyl)-3-methylisoxazole
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Overview
Description
Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- is a heterocyclic compound that features an isoxazole ring substituted with a bromothienyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-thiophenecarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromothienyl group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoxazoles .
Scientific Research Applications
Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
- 5-(5-Bromo-2-thienyl)-1,3-oxazole
- 4-Bromo-5-(4-bromophenyl)isoxazole
Uniqueness
Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
1314809-77-2 |
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Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3 |
InChI Key |
CDUSILHCVLDXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(S2)Br |
Origin of Product |
United States |
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